Cas no 65256-31-7 (2H-Pyran-2-one,6-[(1E,3E,5E)-6-[(1S,3S,4S,5S,7R,8S)-8-(acetyloxy)-4-hydroxy-7-[(1R)-1-hydroxyethyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]oct-3-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-)

2H-Pyran-2-one,6-[(1E,3E,5E)-6-[(1S,3S,4S,5S,7R,8S)-8-(acetyloxy)-4-hydroxy-7-[(1R)-1-hydroxyethyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]oct-3-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl- structure
65256-31-7 structure
Productnaam:2H-Pyran-2-one,6-[(1E,3E,5E)-6-[(1S,3S,4S,5S,7R,8S)-8-(acetyloxy)-4-hydroxy-7-[(1R)-1-hydroxyethyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]oct-3-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-
CAS-nummer:65256-31-7
MF:C25H32O9
MW:476.516188621521
CID:507755
PubChem ID:6438901

2H-Pyran-2-one,6-[(1E,3E,5E)-6-[(1S,3S,4S,5S,7R,8S)-8-(acetyloxy)-4-hydroxy-7-[(1R)-1-hydroxyethyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]oct-3-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-Pyran-2-one,6-[(1E,3E,5E)-6-[(1S,3S,4S,5S,7R,8S)-8-(acetyloxy)-4-hydroxy-7-[(1R)-1-hydroxyethyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]oct-3-yl]-1,3,5-hexatrien-1-yl]-4-methoxy-5-methyl-
    • 2H-Pyran-2-one, 6-(6-(8-(acetyloxy)-4-hydroxy-7-(1-hydroxyethyl)-1,5-dimethyl-2,6-dioxabicyclo(3.2.1)oct-3-yl)-1,3,5-hexatrienyl)-4-methoxy-5-methyl-
    • [2-hydroxy-6-(1-hydroxyethyl)-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-4,7-dioxabicyclo[3.2.1]octan-8-yl] acetate
    • 2H-Pyran-2-one,6-[(1E,3E,5E)-6-[(1S,3S,4S,5S,7R,8S)-8-(acetyloxy)-4-hydroxy-7-[(1R)-1-hydroxyethyl]-1,5-dimethyl-2,6-dioxabic
    • aurovertin D
    • 65256-31-7
    • [4-hydroxy-7-(1-hydroxyethyl)-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate
    • (-)-Aurovertin D
    • Inchi: InChI=1S/C25H32O9/c1-14-17(32-20(28)13-19(14)30-6)11-9-7-8-10-12-18-21(29)24(4)23(31-16(3)27)25(5,33-18)22(34-24)15(2)26/h7-13,15,18,21-23,26,29H,1-6H3/b8-7+,11-9+,12-10+
    • InChI-sleutel: UKPVUEBWITXZRF-BGSVYHRFSA-N
    • LACHT: CC1=C(OC(=O)C=C1OC)C=CC=CC=CC2C(C3(C(C(O2)(C(O3)C(C)O)C)OC(=O)C)C)O

Berekende eigenschappen

  • Exacte massa: 476.204633
  • Monoisotopische massa: 476.204633
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 8
  • Complexiteit: 975
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 3
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 121
  • XLogP3: 1.1

Experimentele eigenschappen

  • Dichtheid: 1.28
  • Kookpunt: 645.4°C at 760 mmHg
  • Vlampunt: 214.2°C
  • Brekindex: 1.574

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